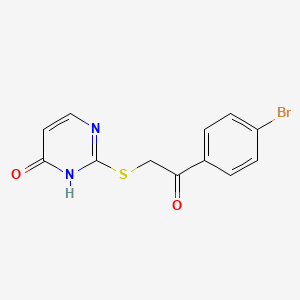
1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in cancer metabolism. BPTES has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.
Wirkmechanismus
Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is a crucial step in cancer metabolism. 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone specifically targets glutaminase by binding to its active site and inhibiting its activity, leading to a decrease in glutamine consumption and an increase in ROS production. This, in turn, leads to the inhibition of cancer cell proliferation and induces cell death.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in glutamine consumption and an increase in ROS production. This, in turn, leads to the inhibition of cancer cell proliferation and induces cell death. 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone in lab experiments is its specificity towards glutaminase, which makes it a valuable tool for studying cancer metabolism. However, 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has some limitations, such as its poor solubility in water and its instability in aqueous solutions. These limitations can be overcome by using appropriate solvents and storage conditions.
Zukünftige Richtungen
There are several future directions for 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone research. One possible direction is to explore the use of 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone in combination with other cancer therapies, such as chemotherapy and radiotherapy. Another direction is to investigate the potential of 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to optimize the synthesis of 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone and improve its stability and solubility in aqueous solutions.
Conclusion:
In conclusion, 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone is a small molecule inhibitor that selectively targets glutaminase, an enzyme that plays a crucial role in cancer metabolism. 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has shown promising results in cancer cell lines, and it has the potential to be used as a therapeutic agent for cancer treatment. 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has some advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesemethoden
The synthesis of 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone involves the reaction of 4-bromobenzaldehyde with 4-hydroxypyrimidine-2-thiol in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with ethyl chloroacetate to yield 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone. The synthesis of 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has been described in detail in a research article by Gross et al. (2014).
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has been extensively studied in various cancer cell lines, and it has been shown to selectively inhibit glutaminase activity, leading to a decrease in glutamine consumption and an increase in reactive oxygen species (ROS) production. This, in turn, leads to the inhibition of cancer cell proliferation and induces cell death. 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.
Eigenschaften
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2S/c13-9-3-1-8(2-4-9)10(16)7-18-12-14-6-5-11(17)15-12/h1-6H,7H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUUNUMHIOQFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC=CC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2788188.png)
![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2788189.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(phenylthio)propanamide](/img/structure/B2788190.png)
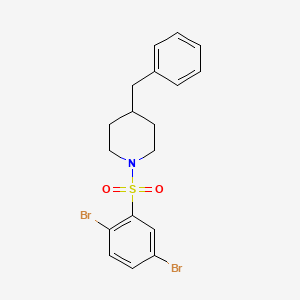
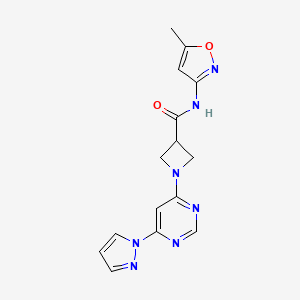


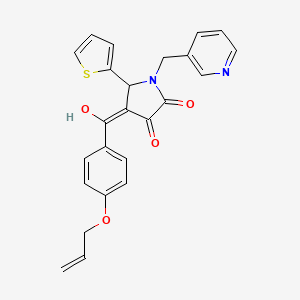

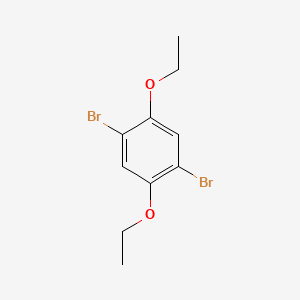
![7-(4-bromophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2788205.png)
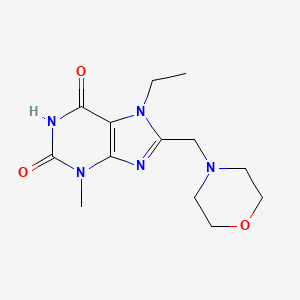
![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2788210.png)
